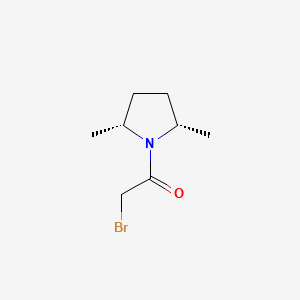
1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane is a versatile organosilicon compound. It is characterized by the presence of a tert-butyl group, dimethyl groups, a trimethylsilyl-ethynyl group, and a cyclopropyl-oxy group. This compound is used in various fields, including organic synthesis, materials chemistry, and drug discovery.
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane involves multiple steps. One common method is the reaction of tert-butyl(dimethyl)silanol with 1-[(trimethylsilyl)ethynyl]cyclopropanol under specific conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .
Scientific Research Applications
1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane has numerous scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Chemistry: The compound is employed in the development of advanced materials, including polymers and nanomaterials.
Drug Discovery: It serves as a precursor in the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in studies involving the modification of biomolecules.
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane involves its interaction with specific molecular targets. The compound can act as a silylating agent, protecting hydroxyl groups via silylation. This process involves the formation of a stable silicon-oxygen bond, which prevents unwanted reactions at the hydroxyl site .
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane can be compared with other similar compounds, such as:
tert-Butyldimethylsilanol: This compound is used as a silylating agent and has similar protective properties for hydroxyl groups.
tert-Butyldimethylsilane: It is another organosilicon compound with applications in organic synthesis and materials chemistry.
tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane: This compound has a similar structure but different functional groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl-dimethyl-[1-(2-trimethylsilylethynyl)cyclopropyl]oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28OSi2/c1-13(2,3)17(7,8)15-14(9-10-14)11-12-16(4,5)6/h9-10H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQJCKDBRXHAPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747271 |
Source


|
| Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-70-5 |
Source


|
| Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
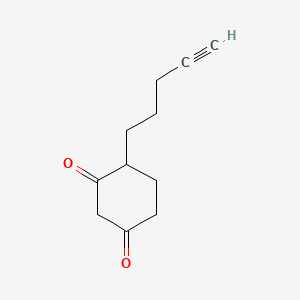
![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/new.no-structure.jpg)

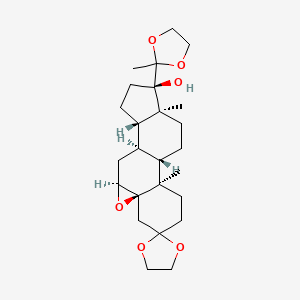
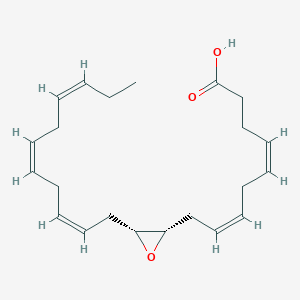
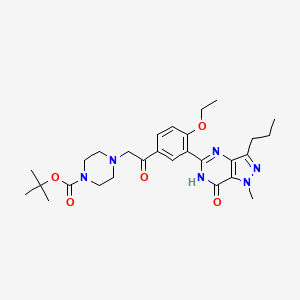

![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)
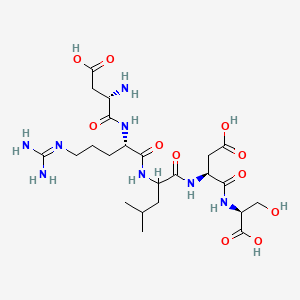
![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)
